molecular formula C12H14O3 B3029221 Isoeugenyl acetate CAS No. 5912-87-8

Isoeugenyl acetate

Cat. No. B3029221
CAS RN: 5912-87-8
M. Wt: 206.24 g/mol
InChI Key: IUSBVFZKQJGVEP-SNAWJCMRSA-N
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Description

Isoeugenyl acetate is a derivative of isoeugenol, a compound known for its presence in the fragrance industry. It is characterized by a vanilla-like smell and is used in various industries, including pharmaceuticals, cosmetics, food and beverages, and others. The compound is a white crystalline powder with a spicy, hot, and slightly sweet taste .

Synthesis Analysis

The synthesis of isoeugenyl acetate has been explored through catalytic methods. Factors such as the choice of catalyst, esterification temperature, and reaction time have been studied to optimize the process. A suitable catalytic esterification reaction was achieved using sodium carbonate as a catalyst at a temperature range of 95°C to 100°C, with a catalyst amount of 3% of eugenol, and an esterification reaction time of 3 hours. The molar ratio of eugenol to acetic anhydride was found to be 1:1.2 .

Molecular Structure Analysis

Isoeugenyl acetate has been studied under Lewis acid reactions with AlCl3 and BF3-methanol. The structure of the reaction products was analyzed using various spectroscopic methods, revealing the formation of a cyclic dimer product .

Chemical Reactions Analysis

The oxidation of isoeugenyl acetate by lignin peroxidase in the presence of veratryl alcohol has been investigated. The oxidation process involves the formation of a radical cation, which undergoes a series of oxygen-dependent chemical reactions leading to the cleavage of the molecule and the formation of vanillyl acetate and other products . Additionally, the conversion of isoeugenol to isoeugenyl acetate by an acetyltransferase enzyme has been characterized in petunia flowers, suggesting that coniferyl acetate is the substrate for isoeugenol synthase .

Physical and Chemical Properties Analysis

Isoeugenyl acetate's physical properties, such as its acid number, have been a concern for consumer acceptance due to the presence of an acidic smell in the product. Research has been conducted to optimize the washing process with sodium bicarbonate to reduce the acid number to acceptable levels. The optimal conditions for the washing process were found to be a temperature of 35°C, a stirring time of 100 minutes, and a sodium bicarbonate concentration of 3.5% .

Scientific Research Applications

Isoeugenyl Acetate in Industry

  • Application in Diverse Industries : Isoeugenyl acetate is used in pharmaceuticals, cosmetics, food and beverages, cigarettes, pesticides, fishery, mining, packaging, and other chemical industries. It is often sought after for its distinct organoleptic properties. A study by Widyawati, Wahyudin, & Zakaria (2019) highlights the importance of maintaining product specifications, particularly the acid number, to ensure consumer acceptability.

Isoeugenyl Acetate in Perfumery

  • Fragrance Industry Usage : Isoeugenyl acetate has been utilized as a fragrance ingredient. Studies have explored its role as an alternative to isoeugenol, which is a known contact allergen. However, there is evidence that isoeugenyl acetate might also cause allergic reactions in individuals sensitive to isoeugenol. This was noted in research by White et al. (1999), Rastogi & Johansen (2008), and Tanaka et al. (2004).

Scientific Research on Isoeugenyl Acetate

  • Chemical Synthesis and Properties : The synthesis of isoeugenyl acetate has been studied extensively. Research by Huang Yong-qiang (2010) and Purwono, Soelistyowati, & Mudasir (2010) has focused on optimizing the synthesis process and understanding its chemical behavior.
  • Metabolic Engineering : Studies in metabolic engineering show the manipulation of cofactors in microorganisms for the production of compounds like isoeugenyl acetate. Research by San et al. (2002) and Hirokawa et al. (2017) indicates the potential for biotechnological production of isoeugenyl acetate and related compounds.

Other Applications

  • Role in Dyeing : Isoeugenyl acetate's derivative, methyl isoeugenol, found in silk fibers, suggests its potential use in dyeing and textile applications as noted by Choudhury, Ramakrishnan, & Devi (2019).

Safety And Hazards

Isoeugenyl acetate forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire . It is recommended to observe good industrial hygiene practices .

Future Directions

Eugenol derivatives, including Isoeugenyl acetate, have been shown to have promising potential in managing red imported fire ants, Solenopsis invicta Buren . This study may bring an opportunity to develop strong and long-lasting fire ant repellant products against foraging, defending, and nesting fire ants .

properties

IUPAC Name

[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSBVFZKQJGVEP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601020590
Record name Isoeugenyl acetate, (E)-
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystals; spicy, clove-like aroma
Record name Isoeugenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water, soluble in oil, soluble (in ethanol)
Record name Isoeugenyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

Isoeugenyl acetate

CAS RN

5912-87-8, 93-29-8
Record name trans-Isoeugenol acetate
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Record name 2-Methoxy-4-prop-1-enylphenyl acetate
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Record name Isoeugenyl acetate, (E)-
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Record name Acetylisoeugenol
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Record name Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate
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Record name Isoeugenyl acetate, (E)-
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Record name (E)-2-Methoxy-4-prop-1-en-1-ylphenyl acetate
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Record name 2-methoxy-4-prop-1-enylphenyl acetate
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Record name ISOEUGENYL ACETATE, (E)-
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Record name Isoeugenyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
IR White, JD Johansen, EG Arnau… - Contact …, 1999 - Wiley Online Library
… Therefore, the majority of individuals allergic to isoeugenol were also intolerant of isoeugenyl acetate. 1 individual showed allergic reactions to all 3 dilutions of isoeugenyl acetate (and …
Number of citations: 25 onlinelibrary.wiley.com
S Tanaka, C Royds, D Buckley, DA Basketter… - Contact …, 2004 - Wiley Online Library
… Isoeugenyl acetate has been proposed as an alternative to … Isoeugenyl acetate has been proposed as a potential … Isoeugenyl acetate and isoeugenyl benzoate are probably easily …
Number of citations: 45 onlinelibrary.wiley.com
SC Rastogi, JD Johansen - Contact Dermatitis, 2008 - Wiley Online Library
… It has been speculated that isoeugenol derivatives, especially isoeugenyl acetate, are used instead. Isoeugenyl acetate is probably metabolized in the skin to isoeugenol and gives …
Number of citations: 30 onlinelibrary.wiley.com
R ten Have, RG de Thouars… - European journal of …, 1999 - Wiley Online Library
The mechanism of the veratryl alcohol (VA)‐mediated oxidation of isoeugenyl acetate (IEA) by lignin peroxidase, and the subsequent spontaneous C α –C β cleavage of IEA to vanillyl …
Number of citations: 17 febs.onlinelibrary.wiley.com
B Purwono, RD Soelistyowati… - Indonesian Journal of …, 2010 - researchgate.net
… BF3-methanol) to isoeugenol and isoeugenyl acetate have been conducted. Reactions were carried out by stirring of isoeugenol and isoeugenyl acetate for 4 days at room temperature.…
Number of citations: 1 www.researchgate.net
M Choudhury, E Ramakrishnan, D Devi - Journal of Natural Fibers, 2021 - Taylor & Francis
… Thin-layer chromatography (TLC) revealed the presence of methyl isoeugenol and isoeugenyl acetate … It is anticipated that isoeugenyl acetate (also known as isoeugenol acetate), a …
Number of citations: 2 www.tandfonline.com
JE Immoos Jr - Journal of Labelled Compounds and …, 2015 - Wiley Online Library
… Isoeugenol was then generated by elimination of the acetate group on the propyl substituent to produce isoeugenyl acetate followed by regeneration of the phenolic function by reaction …
JML White, IR White, A Glendinning… - British Journal of …, 2007 - academic.oup.com
… that the most likely explanation for the continued, increasing trend of isoeugenol positivity is that isoeugenol has been substituted with related compounds (such as isoeugenyl acetate …
Number of citations: 27 academic.oup.com
K Jaimand, MB Rezaee - Iranian Journal of Medicinal and …, 2004 - ijmapr.areeo.ac.ir
… in flower were (E)-isoeugenyl acetate (18%), n- heptanol (16.3%), bornyl acetate (16.2%) and p-cymene (9.3%) in leaf (Z)- isodemicin (16%), (E)isoeugenyl acetate (14.9%), nootkatin (…
Number of citations: 17 ijmapr.areeo.ac.ir
Y He, J Zhang, L Shen, L Wang, C Qian, H Lyu… - Journal of Pest …, 2023 - Springer
… All tested eugenol derivatives except isoeugenyl acetate showed strong repellency by significantly decreasing the number of defending (aggression mode) and foraging (non-…
Number of citations: 7 link.springer.com

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